4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid is a chemical compound that belongs to the class of isoquinoline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group at the 6-position of the isoquinoline ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, or Pictet-Spengler reaction.
Introduction of Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group is introduced at the 6-position of the isoquinoline ring through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microreactor systems for the direct introduction of the tert-butoxycarbonyl group has also been developed .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling Reactions: Carbodiimides like EDCI or DCC, often in the presence of coupling agents like DMAP.
Major Products
Substitution Reactions: Boc-protected isoquinoline derivatives.
Deprotection Reactions: Free amino isoquinoline carboxylic acids.
Coupling Reactions: Amides or esters of isoquinoline carboxylic acids.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid involves its role as a precursor or intermediate in various biochemical pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amino group can interact with molecular targets such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
Uniqueness
4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical properties and reactivity. The presence of both the Boc-protected amino group and the carboxylic acid group allows for versatile synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H16N2O4 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-12-8-16-7-10-5-4-9(13(18)19)6-11(10)12/h4-8H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
IJHRDTQNSVYBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=CN=C1)C(=O)O |
Origin of Product |
United States |
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